Product packaging for (-)-2-Chlorobutane(Cat. No.:CAS No. 22157-31-9)

(-)-2-Chlorobutane

Cat. No.: B1260068
CAS No.: 22157-31-9
M. Wt: 92.57 g/mol
InChI Key: BSPCSKHALVHRSR-SCSAIBSYSA-N
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Description

(-)-2-Chlorobutane, also known as this compound, is a useful research compound. Its molecular formula is C4H9Cl and its molecular weight is 92.57 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Cl B1260068 (-)-2-Chlorobutane CAS No. 22157-31-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22157-31-9

Molecular Formula

C4H9Cl

Molecular Weight

92.57 g/mol

IUPAC Name

(2R)-2-chlorobutane

InChI

InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

BSPCSKHALVHRSR-SCSAIBSYSA-N

SMILES

CCC(C)Cl

Isomeric SMILES

CC[C@@H](C)Cl

Canonical SMILES

CCC(C)Cl

Synonyms

(R)-2-chlorobutane
2-chlorobutane

Origin of Product

United States

Absolute Stereochemical Configuration of 2 Chlorobutane

Principles of Cahn-Ingold-Prelog (CIP) Priority Rules Applied to 2-Chlorobutane (B165301)

The Cahn-Ingold-Prelog (CIP) rules provide a systematic method for assigning priorities to the groups attached to a chiral center. The chiral center in 2-chlorobutane is the second carbon atom (C2), which is bonded to four different substituents: a chlorine atom (Cl), an ethyl group (-CH2CH3), a methyl group (-CH3), and a hydrogen atom (H).

The assignment of priorities is based on the atomic number of the atoms directly attached to the chiral center. A higher atomic number corresponds to a higher priority.

Priority 1: Chlorine (Cl) - With an atomic number of 17, chlorine has the highest priority.

Priority 2: Ethyl group (-CH2CH3) - The carbon of the ethyl group and the carbon of the methyl group both have an atomic number of 6. To break this tie, the atoms attached to these carbons are considered. The ethyl group's carbon is bonded to another carbon and two hydrogens, while the methyl group's carbon is bonded to three hydrogens. Since carbon has a higher atomic number than hydrogen, the ethyl group is assigned a higher priority than the methyl group.

Priority 3: Methyl group (-CH3) - As explained above, the methyl group has a lower priority than the ethyl group.

Priority 4: Hydrogen (H) - With an atomic number of 1, hydrogen has the lowest priority.

Table 1: CIP Priority Assignment for Substituents of 2-Chlorobutane
PrioritySubstituentReasoning
1ClHighest atomic number (17)
2-CH2CH3Carbon attached to another carbon
3-CH3Carbon attached to three hydrogens
4HLowest atomic number (1)

Assignment of (R/S) Configuration for 2-Chlorobutane Enantiomers

Once priorities are assigned, the molecule is oriented in three-dimensional space so that the lowest-priority group (hydrogen) is pointing away from the viewer. The direction of the sequence from the highest priority group (1) to the second-highest (2) and then to the third-highest (3) determines the configuration.

If the direction of the 1 → 2 → 3 sequence is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right).

If the direction is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left).

For (-)-2-chlorobutane, experimental evidence confirms that it possesses the (R) configuration. This means that when the hydrogen atom is oriented away from the viewer, the arrangement of the remaining substituents in decreasing order of priority (Cl → -CH2CH3 → -CH3) traces a clockwise path. Its enantiomer, (+)-2-chlorobutane, has the (S) configuration.

Experimental Determination of Absolute Configuration

The absolute configuration of a chiral molecule can be determined through various experimental techniques that are sensitive to the molecule's three-dimensional structure.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with respect to the wavelength of light. The resulting ORD curve can be compared with theoretical calculations to assign the absolute configuration. Experimental gas-phase specific rotation values for (R)-2-chlorobutane have been reported at different wavelengths. acs.org

Table 2: Experimental Gas-Phase Specific Rotation of (R)-(-)-2-Chlorobutane
Wavelength (nm)Specific Rotation [α] (deg dm⁻¹ (g/mL)⁻¹)
633-32.3 ± 1.0
355-121.4 ± 1.2

While standard NMR spectroscopy does not distinguish between enantiomers, the use of chiral auxiliary reagents can facilitate the determination of absolute configuration.

Chiral Shift Reagents: These are chiral lanthanide complexes that can reversibly bind to the molecule of interest. This interaction forms transient diastereomeric complexes that have different NMR spectra. The differential shifts in the proton or carbon signals can be used to determine the absolute configuration, provided a reference compound of known stereochemistry is available. libretexts.org

Mosher's Method: This technique involves the formation of a covalent bond between the chiral substrate (if it contains a suitable functional group like an alcohol or amine) and a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edu This creates a pair of diastereomers whose NMR spectra can be analyzed. Although 2-chlorobutane itself does not have a suitable functional group for this method, it serves as a foundational example of how NMR can be used for stereochemical elucidation in appropriately functionalized molecules. mdpi.comnih.gov

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD)

Computational Methodologies for Absolute Configuration Determination

Computational chemistry has become an indispensable tool for determining the absolute configuration of chiral molecules. Methods such as Density Functional Theory (DFT) and Coupled Cluster (CC) theory are used to calculate the chiroptical properties of a molecule with a specific, assumed stereochemistry (e.g., (R)-2-chlorobutane). researchgate.net

The calculated properties, such as the optical rotation at various wavelengths (ORD) and the electronic circular dichroism (ECD) spectrum, are then compared with the experimentally measured data. A good match between the calculated and experimental data for a particular stereoisomer confirms its absolute configuration. For (R)-2-chlorobutane, computational studies using both DFT and coupled-cluster models have shown reasonable agreement with experimental results for its chiroptical properties. acs.orgacs.org

Quantum Chemical Calculations of Optical Rotation and Circular Dichroism

The determination of the absolute stereochemical configuration of this compound, which is the (R)-enantiomer, has been significantly advanced by quantum chemical calculations. gauthmath.comdoubtnut.comchegg.com These computational methods have become crucial in predicting chiroptical properties like optical rotation and electronic circular dichroism (ECD). vt.eduntnu.noresearchgate.netslideshare.net

Initial approaches using Hartree-Fock theory have been largely succeeded by more accurate methods that account for electron correlation, such as Density Functional Theory (DFT) and Coupled Cluster (CC) theory. ntnu.no For this compound, theoretical predictions of its specific rotation have been compared with gas-phase experimental data, providing a critical benchmark for the accuracy of these computational models. vt.eduacs.org

Simulations of the vacuum UV (VUV) absorption and circular dichroism spectra have highlighted differences between the results obtained from coupled cluster and density functional methods. nih.govacs.org While these differences can be significant for structurally similar molecules, they have a lesser impact on the computed specific rotations for (R)-2-chlorobutane. nih.govacs.org

Conformational Analysis and its Influence on Chiroptical Properties

Due to its conformational flexibility, the chiroptical properties of this compound are heavily influenced by the various spatial arrangements of its atoms. vt.eduresearchgate.netnih.govacs.org The specific rotation of 2-substituted butanes, including 2-chlorobutane, has been shown to be a function of the C-C-C-C torsion angle. nih.gov

Research has indicated that while the individual conformers of (R)-3-chloro-1-butene have much larger theoretical specific rotations than those of (R)-2-chlorobutane, this contradicts some experimental solution-phase studies. nih.govacs.org This highlights the complexity of accurately modeling the conformational landscape and its effect on optical activity.

Density Functional Theory (DFT) and Coupled Cluster (CC) Approaches

Both Density Functional Theory (DFT) and Coupled Cluster (CC) methods have been extensively used to predict the properties of this compound. vt.eduntnu.no These methods are considered robust for predicting a wide range of molecular properties. vt.eduvt.edu

Comparative Analysis of DFT and CC Methods

Method Advantages Observations for this compound
Density Functional Theory (DFT) Computationally less expensive than CC methods. arxiv.orgGenerally predicts specific rotation magnitudes larger than CC theory. vt.edu B3LYP functional has shown good agreement with gas-phase data for 2-chlorobutane. acs.orgnih.gov However, it can overestimate the rotation for similar molecules like (R)-3-chloro-1-butene. researchgate.netnih.govacs.org
Coupled Cluster (CC) Provides a high level of accuracy and systematic improvability. arxiv.orgThe predicted optical rotation is highly dependent on the choice of basis set, with diffuse functions being particularly important. vt.edu CC-level studies have been crucial in understanding discrepancies observed with DFT results. acs.org The CC VUV absorption spectrum for (R)-2-chlorobutane shows good agreement with experimental data. nih.govacs.org

Synthetic Pathways and Stereoselective Synthesis of 2 Chlorobutane

Conventional Synthetic Routes to Racemic 2-Chlorobutane (B165301)

Producing 2-chlorobutane as a racemic mixture—containing equal amounts of the (R)- and (S)-enantiomers—can be achieved through well-established organic reactions. vedantu.com These methods utilize achiral starting materials and reagents, which inherently lead to a non-selective formation of both enantiomers. openstax.org

One common method for synthesizing 2-chlorobutane is the electrophilic addition of hydrogen chloride (HCl) to 2-butene (B3427860). wikipedia.orgchegg.com The reaction proceeds through a two-step mechanism. Initially, the pi electrons of the alkene's double bond attack the hydrogen atom of HCl, forming a secondary carbocation intermediate and a chloride ion. wikipedia.org Subsequently, the chloride ion acts as a nucleophile, attacking the planar carbocation.

Since the starting material, 2-butene, is an achiral molecule, the chloride ion can attack the carbocation from either face with equal probability. This non-selective attack results in the formation of a 50:50 mixture of (R)-2-chlorobutane and (S)-2-chlorobutane, known as a racemic mixture. askfilo.com The symmetrical nature of 2-butene also means that there is no regiochemical preference according to Markovnikov's rule, as both carbon atoms of the double bond are equally substituted. wikipedia.org

Another prevalent laboratory-scale synthesis involves the nucleophilic substitution of 2-butanol (B46777). ontosight.ai In this process, the hydroxyl (-OH) group of 2-butanol is replaced by a chlorine atom. This can be accomplished using several reagents:

Hydrochloric Acid: The reaction of 2-butanol with concentrated hydrochloric acid is a standard method. brainly.comvaia.com Often, a Lewis acid catalyst such as zinc chloride (ZnCl₂) is added to facilitate the reaction by protonating the hydroxyl group, turning it into a better leaving group (water). guidechem.com The reaction generally proceeds via an S_N1 mechanism involving a carbocation intermediate, leading to a racemic product.

Thionyl Chloride (SOCl₂): 2-butanol can also be converted to 2-chlorobutane using thionyl chloride, often in the presence of a solvent like pyridine. chegg.com This reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Depending on the reaction conditions, this method can proceed with either inversion or retention of configuration. For instance, converting (R)-butan-2-ol with SOCl₂ can yield (R)-2-chlorobutane, suggesting a pathway with retention of configuration. doubtnut.com

Phosphorus Halides: Reagents like phosphorus pentachloride (PCl₅) are also effective for this conversion. reddit.com

Halogenation of Alkenes (e.g., 2-Butene)

Enantioselective Synthesis and Chiral Resolution Strategies

Obtaining the specific enantiomer, (-)-2-chlorobutane, requires moving beyond racemic synthesis. This is achieved through chiral resolution, a process of separating a racemic mixture into its pure enantiomers.

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. A common approach is kinetic resolution, where an enzyme reacts at a faster rate with one enantiomer than the other. unipd.it

For resolving racemic 2-chlorobutane, haloalkane dehalogenases have proven effective. researchgate.net These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond. In a kinetic resolution process, a haloalkane dehalogenase can be used to selectively convert one enantiomer of 2-chlorobutane into 2-butanol, leaving the unreacted, desired enantiomer in high enantiomeric excess. For example, research has demonstrated the use of a haloalkane dehalogenase from the bacterium Sphingobium japonicum for the kinetic resolution of racemic 2-chlorobutane. lookchem.com

A more advanced technique is Dynamic Kinetic Resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows for a theoretical yield of 100% for the desired product, as the unwanted enantiomer is continuously converted into the desired one, which is then acted upon by the enzyme. unipd.itprinceton.edu

A classical and widely used industrial method for resolution involves converting enantiomers into diastereomers, which have different physical properties and can be separated. ucl.ac.uk The general principle involves reacting a racemic mixture with a pure enantiomer of a second chiral compound, known as a resolving agent. libretexts.orgsnu.ac.kr This creates a mixture of diastereomers.

Since 2-chlorobutane is a neutral compound and cannot directly form salts, this strategy is typically applied to a suitable precursor, such as 2-butanol. Racemic 2-butanol can be reacted with an enantiomerically pure chiral acid (the resolving agent) to form a mixture of diastereomeric esters. libretexts.org These esters, having different melting points and solubilities, can be separated by fractional crystallization. libretexts.org After separation, each diastereomeric ester is hydrolyzed to yield the enantiomerically pure alcohol and the resolving agent. The resolved enantiomer of 2-butanol can then be converted to the corresponding enantiomer of 2-chlorobutane using a reaction with a known stereochemical outcome. doubtnut.com

Chromatographic techniques provide a powerful method for separating enantiomers directly. This is achieved by using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govyoutube.com The enantiomers of the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.

Several studies have demonstrated the successful chromatographic resolution of 2-chlorobutane enantiomers:

Gas Chromatography (GC): Researchers have used a stationary phase based on a supramolecular uracil (B121893) structure to completely separate the enantiomers of 2-chlorobutane. mdpi.comresearchgate.net Another effective method employed a Carboblack C adsorbent modified with cyanuric acid as the CSP. researchgate.net The cyanuric acid forms chiral supramolecular structures on the adsorbent surface that can differentiate between the enantiomers. researchgate.net

Below are research findings from GC separation studies.

Table 1: GC Separation of 2-Chlorobutane Enantiomers Using a Uracil-Based Stationary Phase

Temperature (°C) Separation Time (seconds)
45 180
60 160

Data sourced from Nafikova et al., 2019, as cited in multiple sources. mdpi.comresearchgate.net

Table 2: GC Separation Data for 2-Chlorobutane Enantiomers on a Cyanuric Acid-Modified Adsorbent

Temperature (°C) Vg(T)1 (mL/g) Vg(T)2 (mL/g) Selectivity (α) Resolution (R)
60 14.4 31.2 2.17 0.67
70 12.5 22.1 1.76 0.65
80 12.1 19.1 1.58 0.53
90 11.4 16.3 1.43 0.45
100 10.8 14.7 1.36 0.46

Vg(T)1 and Vg(T)2 represent the specific retention volumes for the two enantiomers. Data sourced from Gus'kov et al., 2017. researchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral resolution of 2-chlorobutane has also been achieved using HPLC columns packed with specific chiral stationary phases. For instance, a column prepared with a chirally pure porous organic cage (POC) known as CC3-R has been shown to resolve 2-chlorobutane enantiomers. nih.gov

Chromatographic Resolution for Enantiomeric Separation

Gas Chromatography with Chiral Stationary Phases

Gas chromatography (GC) is a highly effective method for separating the volatile enantiomers of 2-chlorobutane. The separation is achieved on capillary columns coated with a chiral stationary phase (CSP).

Several types of CSPs have been successfully utilized:

Supramolecular Structures: Researchers have developed novel CSPs based on the supramolecular structures of achiral compounds. One such phase, using a uracil structure, achieved complete separation of 2-chlorobutane enantiomers at 45°C in 180 seconds. mdpi.comresearchgate.net Another study employed a Carboblack C adsorbent modified with cyanuric acid; this phase demonstrated a very high selectivity factor (α = 2.17), reported as the highest achieved for 2-chlorobutane separation. researchgate.netprimescholars.com The separation mechanism involves one enantiomer being adsorbed within the cavity of the supramolecular structure while the other is adsorbed on its surface. researchgate.netprimescholars.com

Cyclodextrin Derivatives: Modified cyclodextrins are one of the most common classes of CSPs for GC. mdpi.com A heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin column, for example, has been used to completely separate the enantiomers of 2-chloroalkanes, including 2-chlorobutane. scispace.com Trifluoroacetyl-derivatized gamma-cyclodextrin (B1674603) (G-TA) is another CSP noted for its high selectivity towards halogenated compounds. sigmaaldrich.com

Table 1: GC Conditions for Separation of 2-Chlorobutane Enantiomers

Chiral Stationary Phase (CSP)Column DetailsTemperatureSeparation TimeSelectivity Factor (α)Reference
Supramolecular Uracil Structure1-meter packed column45 °C180 sComplete Separation mdpi.comresearchgate.net
Cyanuric Acid-Modified Carboblack CPacked columnNot SpecifiedNot Specified2.17 researchgate.netprimescholars.com
Heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin40 m glass capillary60 °CNot SpecifiedComplete Separation scispace.com
High-Performance Liquid Chromatography with Chiral Stationary Phases

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. nih.govcsfarmacie.cz The principle relies on the differential interaction of the enantiomers with a CSP, leading to different retention times. imperfectpharmacy.in

For chiral separations, several classes of CSPs are commercially available and extensively used:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most versatile and widely used CSPs in HPLC. mdpi.comscience.govscielo.org.mxphenomenex.com They can be either coated or immobilized on a silica (B1680970) support. Immobilized phases offer greater stability and compatibility with a wider range of solvents. phenomenex.com

Pirkle-type CSPs: These "brush-type" phases are based on small chiral molecules covalently bonded to a silica support and separate enantiomers based on interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions. mdpi.comscielo.org.mx

Macrocyclic Antibiotics: These complex structures have multiple chiral centers and functional groups, allowing them to separate a broad range of chiral molecules. nih.govcsfarmacie.cz

While HPLC is a standard method for chiral analysis, specific documented applications for the separation of a simple, volatile compound like 2-chlorobutane are less common than for GC. However, stationary phases based on supramolecular structures, similar to those used in GC, have also been designed for HPLC applications. primescholars.com

Table 2: Common Chiral Stationary Phases for HPLC

CSP TypeChiral Selector ExamplesTypical Separation ModesReference
Polysaccharide DerivativesCellulose or Amylose carbamates/esters (e.g., Chiralcel® OD, Chiralpak® AD)Normal Phase, Reversed Phase, Polar Organic science.govscielo.org.mxmdpi.com
Pirkle-type (Brush-type)(R)-N-(3,5-Dinitrobenzoyl)phenylglycine (e.g., Whelk-O® 1)Normal Phase, Polar Organic mdpi.comscielo.org.mx
Macrocyclic AntibioticsTeicoplanin, VancomycinReversed Phase, Polar Organic nih.govcsfarmacie.cz
Cyclodextrin Derivativesβ-cyclodextrin, γ-cyclodextrinReversed Phase csfarmacie.cz
Supercritical Fluid Chromatography with Chiral Stationary Phases

Supercritical fluid chromatography (SFC) has emerged as a premier technique for chiral separations, often considered a type of normal-phase chromatography. nih.govshimadzu.com It combines the advantages of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase. mdpi.comshimadzu.comselvita.com

Key advantages of SFC over HPLC include faster analysis and column equilibration times, and reduced use of organic solvents, making it a "greener" technology. mdpi.comselvita.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss of efficiency. chromatographyonline.comnih.gov

The stationary phases used in chiral SFC are often the same polysaccharide and Pirkle-type CSPs used in HPLC. mdpi.comnih.govfagg.be To modulate the polarity of the CO2 mobile phase and elute compounds, a small amount of a polar organic solvent, known as a modifier (typically an alcohol like methanol), is added. nih.govfagg.be The nature of the alcohol modifier can significantly impact the separation selectivity. nih.gov

Table 3: Comparison of HPLC and SFC for Chiral Separations

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Reference
Primary Mobile PhaseOrganic Solvents (Hexane, etc.) or Aqueous BuffersSupercritical Carbon Dioxide (CO₂) mdpi.comshimadzu.com
Analysis SpeedSlowerFaster (due to low viscosity and high diffusivity) mdpi.comchromatographyonline.com
Solvent ConsumptionHighLow (reduced organic solvent use) selvita.com
Environmental ImpactHigher (generates more organic waste)Lower ("Green" Chemistry) mdpi.comselvita.com
Operating PressureLower to ModerateHigher (requires back-pressure regulator) nih.gov

Asymmetric Synthesis Approaches

Asymmetric synthesis refers to methods that preferentially form one enantiomer of a chiral product from an achiral or prochiral starting material. egrassbcollege.ac.inchemistrydocs.com This is distinct from stereospecific reactions that transfer existing chirality from the reactant to the product.

For this compound, a true asymmetric synthesis would involve a reaction such as the chlorination of n-butane or the hydrochlorination of an achiral butene isomer, guided by a chiral catalyst to produce an excess of the (R)-enantiomer. However, the direct catalytic asymmetric halogenation of simple alkanes is an exceptionally difficult synthetic challenge and is not a standard method for preparing this compound. The common free-radical chlorination of n-butane is inherently non-selective and yields a racemic mixture. quora.comdoubtnut.comvedantu.com

In practice, the most reliable and widely used approach to obtain enantiomerically enriched this compound is the stereospecific substitution of enantiomerically pure (R)-(-)-butan-2-ol. This method relies on the pre-existing chiral center in the starting material to direct the stereochemical outcome of the product, effectively serving as the source of asymmetry.

Table of Mentioned Compounds

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of (-)-2-chlorobutane can proceed through two primary mechanisms: bimolecular (Sₙ2) and unimolecular (Sₙ1), each with distinct stereochemical consequences.

Bimolecular Nucleophilic Substitution (Sₙ2) Reaction Stereospecificity

The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs. libretexts.org This mechanism is stereospecific, meaning the stereochemistry of the reactant directly dictates the stereochemistry of the product. libretexts.org

In an Sₙ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". askthenerd.commasterorganicchemistry.com This approach is favored because the leaving group, being electron-rich, electrostatically repels the incoming electron-rich nucleophile, obstructing a frontal attack. libretexts.org

This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. chemistrylearner.comucla.eduudel.edu For instance, the reaction of (S)-2-chlorobutane with an iodide ion nucleophile results in the formation of (R)-2-iodobutane. chemistrylearner.comucla.edu The spatial arrangement of the groups attached to the carbon atom is effectively turned inside out, similar to an umbrella inverting in a strong wind. libretexts.org

The stereochemical outcome of an Sₙ2 reaction on a chiral center can be summarized as follows:

(R)-enantiomer → (S)-enantiomer

(S)-enantiomer → (R)-enantiomer

If this compound has the (S) configuration, its Sₙ2 reaction with a nucleophile like hydroxide (B78521) would yield (R)-2-butanol. askthenerd.comutexas.edu

The Sₙ2 reaction proceeds through a high-energy transition state rather than a stable intermediate. askthenerd.comucsb.edu In this transition state, the central carbon atom is pentacoordinate, simultaneously forming partial bonds with both the incoming nucleophile and the departing leaving group. masterorganicchemistry.comutexas.edu The geometry around the carbon atom changes from tetrahedral in the reactant to trigonal bipyramidal in the transition state. masterorganicchemistry.com The three non-reacting substituents lie in a plane with the central carbon, while the nucleophile and the leaving group are positioned at the apices of the pyramid. libretexts.org

The stability of this crowded transition state is highly sensitive to steric hindrance. utexas.edulibretexts.org For 2-chlorobutane (B165301), a secondary alkyl halide, the presence of two alkyl groups (methyl and ethyl) attached to the electrophilic carbon creates more steric strain in the transition state compared to a primary alkyl halide. askthenerd.com This increased steric hindrance raises the activation energy of the reaction, making the Sₙ2 reaction of 2-chlorobutane slower than that of a primary alkyl halide like 1-chlorobutane (B31608). askthenerd.com

Backside Attack and Walden Inversion of Configuration

Unimolecular Nucleophilic Substitution (Sₙ1) Reaction Stereochemistry

The Sₙ1 reaction is a two-step process. udel.edu The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. byjus.com In the case of 2-chlorobutane, this would be the sec-butyl carbocation.

This carbocation is planar and sp² hybridized, meaning it is achiral. udel.edubyjus.com The incoming nucleophile can then attack this planar intermediate from either face with theoretically equal probability. udel.edu Attack from the front side (the same side from which the leaving group departed) leads to a product with retention of configuration. Attack from the back side results in a product with inversion of configuration.

Consequently, if an Sₙ1 reaction starts with a pure enantiomer like this compound, it is expected to produce a racemic mixture of the two enantiomeric products, meaning an equal amount of retention and inversion products. udel.edubrainly.com However, complete racemization is not always observed. quora.comlibretexts.org Often, there is a slight excess of the inverted product. libretexts.org This is attributed to the departing leaving group temporarily "shielding" the front face of the carbocation, creating a slight preference for the nucleophile to attack from the back. libretexts.org The extent of racemization versus inversion depends on factors like the stability of the carbocation and the nature of the solvent. libretexts.org

Elimination Reactions

In the presence of a strong base, this compound can undergo elimination reactions, where a molecule of hydrogen chloride is removed to form an alkene.

Bimolecular Elimination (E2) Reaction Stereoselectivity

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta-position) to the carbon bearing the leaving group, while the leaving group departs and a double bond is formed simultaneously. utexas.edulibretexts.org

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as anti-periplanar geometry. utexas.eduamazonaws.com This means that the hydrogen atom being removed and the chlorine leaving group must lie in the same plane and be oriented on opposite sides (anti) of the carbon-carbon bond. utexas.edumasterorganicchemistry.com This alignment allows for optimal overlap of the developing p-orbitals to form the new pi bond of the alkene. libretexts.org

2-Chlorobutane has two different types of beta-hydrogens, on the first carbon (methyl group) and the third carbon (methylene group). wikipedia.org Removal of a hydrogen from the first carbon yields 1-butene (B85601), while removal from the third carbon yields 2-butene (B3427860). wikipedia.org According to Zaitsev's rule, the major product of an E2 reaction is typically the more substituted, and therefore more stable, alkene. amazonaws.comwikipedia.org In this case, 2-butene is the more stable product and is generally favored when using a small, strong base like sodium ethoxide. youtube.com

The anti-periplanar requirement also dictates the stereochemistry of the resulting alkene (cis or trans). For the reaction of this compound, rotation around the C2-C3 bond is necessary to achieve the anti-periplanar conformation for the elimination to occur, leading to the formation of both cis- and trans-2-butene. The trans isomer is generally the major product due to its greater thermodynamic stability.

Table 1: Reaction Products of this compound

Reaction Type Reagent/Conditions Key Stereochemical Feature Major Product(s)
Sₙ2 Strong Nucleophile (e.g., I⁻, OH⁻) Backside Attack, Walden Inversion Inverted substitution product (e.g., (+)-2-Iodobutane, (+)-2-Butanol)
Sₙ1 Weak Nucleophile/Protic Solvent (e.g., H₂O, EtOH) Planar Carbocation Intermediate Racemic mixture of substitution products (e.g., (±)-2-Butanol)
E2 Strong, Non-hindered Base (e.g., NaOEt) Anti-periplanar Transition State trans-2-Butene (Zaitsev product)

| E2 | Strong, Hindered Base (e.g., KOtBu) | Anti-periplanar Transition State | 1-Butene (Hofmann product) |

Regioselectivity (Saytzeff's Rule) in Alkene Product Formation (e.g., 1-butene vs. 2-butene)

Unimolecular Elimination (E1) Reaction Stereochemistry

The unimolecular elimination (E1) reaction of this compound proceeds through a two-step mechanism involving the initial formation of a carbocation intermediate. libretexts.orgyoutube.com Unlike the E2 reaction, the E1 reaction does not have a strict stereochemical requirement for an anti-periplanar geometry because the leaving group departs before the proton is removed. libretexts.orgopenstax.org The carbocation intermediate is planar, and a base can abstract a proton from an adjacent carbon to form the alkene. This lack of a specific geometric constraint generally leads to the formation of the more stable, more substituted alkene according to Saytzeff's rule. libretexts.org

Competition Between Substitution and Elimination Pathways for Secondary Alkyl Halides

As a secondary alkyl halide, this compound can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions, and these pathways often compete. wikipedia.orgquora.com The outcome of the reaction depends on several factors, including the nature of the nucleophile/base, the solvent, and the temperature.

Strong, non-bulky bases (e.g., ethoxide) favor E2 elimination. quora.com

Strong nucleophiles that are weak bases (e.g., iodide) favor SN2 substitution. utexas.edu

Weak nucleophiles/weak bases in protic solvents (e.g., ethanol (B145695), water) lead to a mixture of SN1 and E1 products. amazonaws.comlibretexts.org

Higher temperatures generally favor elimination over substitution. youtube.comyoutube.com

For instance, reacting 2-chlorobutane with sodium ethoxide in ethanol favors the E2 pathway, yielding primarily 2-butene. quora.comquora.com Conversely, with a good nucleophile like iodide in an aprotic solvent, the SN2 reaction would be more likely. youtube.com

Stereochemical Control in Organometallic Coupling Reactions (e.g., Grignard Reagents)

The reaction of this compound with magnesium in a suitable solvent like dry ether forms the corresponding Grignard reagent, sec-butylmagnesium chloride. The formation of this organometallic compound proceeds with the loss of the original stereochemistry at the carbon atom. Subsequent reactions of this Grignard reagent, for instance with a carbonyl compound, will typically result in a racemic mixture of products at the newly formed stereocenter, as the Grignard reagent can attack the electrophile from either face. reddit.com However, the stereochemistry of other existing chiral centers in the reacting molecules is generally retained. reddit.com More advanced organometallic cross-coupling reactions, such as Suzuki or Negishi couplings, can offer high levels of stereocontrol, but the initial formation of the organometallic reagent from a chiral halide often leads to racemization at that center. chemie-brunschwig.chlibretexts.org

Stereospecificity in Friedel-Crafts Alkylation with 2-Chlorobutane

The Friedel-Crafts alkylation of an aromatic ring, such as benzene (B151609), with an optically active alkyl halide like (+)-2-chlorobutane can exhibit a degree of stereospecificity. oup.comresearchgate.net Research has shown that under specific conditions, such as low temperatures and short reaction times with certain Lewis acid catalysts (e.g., FeCl₃ or AlCl₃), the alkylation can proceed with a net inversion of configuration. oup.comoup.com For example, the reaction of (+)-2-chlorobutane with benzene can yield (-)-2-phenylbutane. oup.comoup.com However, the stereospecificity can be diminished by factors such as racemization of the starting alkyl halide or the product under the reaction conditions. oup.com The degree of stereospecificity is often dependent on the specific Lewis acid used and the reaction parameters. oup.com

Analytical Methodologies for Stereochemical Characterization and Enantiomeric Purity

Chromatographic Techniques for Enantiomer Separation and Quantitation

Chromatographic methods are powerful tools for the separation of enantiomers, providing the means to determine the enantiomeric excess (ee) and purity of a sample.

Gas Chromatography (GC) on Chiral Stationary Phases

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a primary technique for the enantiomeric separation of volatile compounds such as 2-chlorobutane (B165301). The separation is based on the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times.

Several types of CSPs have been successfully employed for the resolution of 2-chlorobutane enantiomers. Modified cyclodextrins are particularly effective. For instance, heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin has demonstrated high enantioselectivity for 2-chloroalkanes, including the complete separation of 2-chlorobutane enantiomers. scispace.com In one study, the (S)-enantiomer was observed to elute before the (R)-enantiomer on a perpentylated β-cyclodextrin column. scispace.com Another effective CSP is the Astec® CHIRALDEX® G-TA, a gamma-cyclodextrin (B1674603) derivative, which has been used for the GC analysis of 2-halohydrocarbon enantiomers. sigmaaldrich.com

Novel approaches have also been developed, such as using supramolecular structures of achiral compounds with induced chirality as stationary phases. primescholars.com For example, a stationary phase based on a supramolecular uracil (B121893) structure has been shown to completely separate the enantiomers of 2-chlorobutane at 45°C in 180 seconds. researchgate.netmdpi.com Similarly, a Carboblack C adsorbent modified with cyanuric acid has been used to achieve partial to complete separation of 2-chlorobutane enantiomers, with a reported selectivity factor (α) of up to 2.17. primescholars.comresearchgate.netresearchgate.net This high selectivity is attributed to one enantiomer being adsorbed within the cavity of the supramolecular structure while the other is adsorbed on its surface. primescholars.comresearchgate.net

Table 1: GC Parameters for Enantioseparation of 2-Chlorobutane

Chiral Stationary PhaseColumn DetailsTemperature ProgramCarrier GasResultsReference
Astec® CHIRALDEX™ G-TA30 m x 0.25 mm I.D., 0.12 μm30 °C (3 min), then 5 °C/min to 70 °CHelium, 30 psiSuccessful enantioseparation sigmaaldrich.com
Perpentylated β-cyclodextrin42 m glass capillary60 °CHydrogen, 1 barComplete separation scispace.com
Uracil-based supramolecular structure1-m packed column45 °CNot specifiedComplete separation in 180 s researchgate.netmdpi.com
Cyanuric acid-modified Carboblack CNot specified75 °CNot specifiedSelectivity factor (α) = 1.23 researchgate.net

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) with Chiroptical Detectors

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is another cornerstone for enantiomeric separation. While specific applications of HPLC for the direct separation of (-)-2-chlorobutane are less commonly detailed in readily available literature compared to GC, the principles are well-established for a wide range of chiral compounds. studysmarter.co.ukresearchgate.net The use of chiroptical detectors, such as a circular dichroism (CD) detector, in conjunction with HPLC enhances the analytical power by providing not only quantitative information about the enantiomeric ratio but also qualitative information about the absolute configuration of the eluting enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used in HPLC for their broad applicability. mdpi.commdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding and π-π interactions, between the analyte and the chiral selector. mdpi.com

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. mdpi.comfagg.be SFC typically uses supercritical carbon dioxide as the main mobile phase, which offers advantages such as low viscosity and high diffusivity, leading to reduced analysis times. mdpi.com

Similar to HPLC, polysaccharide-based CSPs are the most common choice for chiral SFC. mdpi.comdokumen.pub The technique has been shown to be effective for the separation of a wide variety of chiral compounds. mdpi.comntnu.no While specific detailed methods for this compound are not extensively documented in the search results, the general applicability of SFC for separating small chiral molecules suggests its potential for this compound. The optimization of SFC methods can be more challenging than for HPLC, as various parameters like the choice of co-solvent, temperature, and pressure can significantly affect the separation. mdpi.com

Spectroscopic Approaches for Stereochemical Analysis

Spectroscopic methods provide information about the three-dimensional structure of molecules and are essential for determining the absolute configuration of enantiomers.

Optical Rotation and Optical Rotatory Dispersion (ORD) Measurements

Optical rotation is the fundamental property that defines enantiomers. It is the rotation of the plane of polarized light as it passes through a chiral substance. shaalaa.comaskfilo.com The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under standard conditions. For this compound, the "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). shaalaa.com

The magnitude and sign of the optical rotation are dependent on the wavelength of the light used. Optical Rotatory Dispersion (ORD) is the measurement of the optical rotation as a function of wavelength. researchgate.netdntb.gov.uaacs.org An ORD curve provides more detailed information than a single measurement at a specific wavelength (like the sodium D-line). acs.org

Experimental values for the specific rotation of 2-chlorobutane have been reported, though they can vary depending on the purity of the sample and the measurement conditions. One study reported a specific rotation of -33.8 deg dm⁻¹ (g/mL)⁻¹ for (R)-2-chlorobutane in the neat state, which corresponds to (+)-2-chlorobutane. acs.org Therefore, the (S)-enantiomer, this compound, would have a specific rotation of +33.8 deg dm⁻¹ (g/mL)⁻¹. Another source gives a value of +12.9 degrees for (R)-2-chlorobutane, implying -12.9 degrees for (S)-2-chlorobutane. brainly.com Theoretical calculations have also been used to predict the specific rotation of 2-chlorobutane enantiomers. acs.orgnih.gov

Table 2: Reported and Calculated Specific Rotation Values for 2-Chlorobutane Enantiomers

EnantiomerConditionWavelengthSpecific Rotation [α] (deg dm⁻¹ (g/mL)⁻¹)Reference
(R)-2-ChlorobutaneNeatD-line-33.8 (experimental) acs.org
(R)-2-ChlorobutaneGas-phase633 nm-32.3 ± 1.0 (experimental) acs.orgacs.org
(R)-2-ChlorobutaneGas-phase355 nm-121.4 ± 1.2 (experimental) acs.orgacs.org
(R)-2-ChlorobutaneNot specifiedNot specified+12.9 (given) brainly.com
(R)-2-ChlorobutaneB3LYP calculationD-line-37.1 (calculated) acs.org

This table is interactive. Click on the headers to sort the data.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Signatures

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration and studying the conformational properties of chiral molecules. researchgate.netfrontiersin.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.netscispace.com

The resulting ECD spectrum is a unique fingerprint for a particular enantiomer. The mirror-image enantiomer will produce an ECD spectrum that is an exact mirror image of the first. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, the absolute configuration of a molecule can be determined with a high degree of confidence. frontiersin.org

Theoretical studies have been conducted to simulate the VUV absorption and circular dichroism spectra of (R)-2-chlorobutane. researchgate.netacs.orgnih.gov These studies have shown that while there can be differences between various computational models, they can provide valuable insights into the chiroptical properties of the molecule. researchgate.netacs.orgnih.gov For instance, the TD-DFT electronic circular dichroism spectrum of 2-chlorobutane has been noted to show a signal inversion when comparing the gas phase to a cyclohexane (B81311) solvent. fapesp.br

Determination of Enantiomeric Excess (ee) and Diastereomeric Excess (de)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. It is mathematically expressed as:

ee (%) = |([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])| x 100 wikipedia.org

A sample with 70% of the (R)-isomer and 30% of the (S)-isomer has an enantiomeric excess of 40%. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%. wikipedia.org Similarly, diastereomeric excess (de) quantifies the excess of one diastereomer over another in a mixture. The determination of these values is critical in asymmetric synthesis and stereoselective reactions.

Direct Chiral Chromatography Methods

Direct methods involve the physical separation of stereoisomers, most commonly achieved through chiral chromatography. Gas chromatography (GC) using a chiral stationary phase (CSP) is a highly effective technique for separating the volatile enantiomers of 2-chlorobutane. mdpi.comsigmaaldrich.com The principle relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus separation.

Several types of CSPs have been successfully used for the resolution of 2-chlorobutane enantiomers:

Cyclodextrin Derivatives : Modified cyclodextrins are widely used as CSPs. An Astec CHIRALDEX G-TA column, which is a derivative of gamma-cyclodextrin, has been shown to effectively separate the enantiomers of 2-chlorobutane. sigmaaldrich.com Similarly, columns with perpentylated β-cyclodextrin as the stationary phase have achieved complete separation of 2-chloroalkane enantiomers, including 2-chlorobutane. scispace.com For this phase, it was observed that the (S)-enantiomer elutes before the (R)-enantiomer. scispace.com

Supramolecular Structures : A novel approach involves using adsorbents modified with achiral compounds that form chiral supramolecular structures. A Carboblack C adsorbent modified with cyanuric acid was used to separate the enantiomers of 2-chlorobutane, achieving a high selectivity factor (α) of 2.17. primescholars.comresearchgate.net This separation is attributed to one enantiomer being adsorbed within the cavity of the supramolecular structure while the other is adsorbed on its surface. researchgate.net

Table 2: Chiral Gas Chromatography Methods for this compound Enantiomer Separation

Chiral Stationary Phase (CSP)Column Type/DimensionsTemperature Program/ConditionsOutcome
Astec CHIRALDEX G-TA30 m x 0.25 mm I.D., 0.12 µm filmOven: 30°C (3 min), then 5°C/min to 70°CBaseline separation of (R)- and (S)-2-chlorobutane enantiomers. sigmaaldrich.com
Perpentylated β-cyclodextrinCapillary GCIsothermal at 60°CComplete separation of enantiomers. scispace.com
10% Cyanuric Acid on Carboblack CPacked GCNot specifiedPartial to complete separation with a selectivity factor (α) of 2.17. primescholars.comresearchgate.net

Indirect Spectroscopic Methods

Indirect methods determine enantiomeric excess without physically separating the enantiomers. These techniques rely on measuring a spectroscopic property that differs between the enantiomers when they interact with a chiral environment or with circularly polarized light.

NMR with Chiral Solvating Agents (CSAs) : As discussed in section 4.2.3, this is a powerful indirect method. After adding a CSA to the sample, the relative areas of the resolved NMR signals corresponding to each enantiomer are integrated to determine the enantiomeric ratio and calculate the ee.

Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. syr.edu The resulting VCD spectrum is unique for each enantiomer (equal in magnitude but opposite in sign) and the magnitude of the VCD signal for a mixture is proportional to its enantiomeric excess. A preliminary investigation using Near-Infrared (NIR) VCD for a reaction preparing 2-chlorobutane has been reported, demonstrating the applicability of this technique. syr.edu

Polarimetry : This classical technique measures the angle to which a chiral compound in solution rotates the plane of polarized light. The enantiomeric excess (historically termed optical purity) can be determined by comparing the specific rotation of the mixture ([α]obs) to the specific rotation of the pure enantiomer ([α]max): ee (%) = ([α]obs / [α]max) x 100. While simple, this method can be less accurate than chromatographic or NMR methods due to potential non-linear effects between concentration and rotation. wikipedia.org

Table 3: Summary of Indirect Spectroscopic Methods for Enantiomeric Excess (ee) Determination

MethodPrincipleApplication to this compound
NMR with Chiral Solvating Agents Formation of transient diastereomeric complexes results in distinct NMR signals for each enantiomer, allowing quantification by integration. Applicable in principle; agents like Eu(hfc)₃ can be used to induce chemical shift differences.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized IR light, which is proportional to the ee. syr.eduA preliminary NIR-VCD study on the preparation of 2-chlorobutane has been conducted. syr.edu
Polarimetry Measures the optical rotation of the sample, which is compared to the rotation of the pure enantiomer. A viable method, though potentially less precise than others. wikipedia.org

Applications of 2 Chlorobutane As a Chiral Building Block

Stereoselective Conversion to Chiral Alkyl Derivatives (e.g., 2-Azidobutane)

One of the primary applications of (-)-2-chlorobutane is its stereoselective conversion into other chiral molecules. A notable example is the synthesis of 2-azidobutane (B6176771). When this compound, which typically possesses the (R) configuration, reacts with sodium azide (B81097), a potent nucleophile, it undergoes an S_N2 reaction. guidechem.comdokumen.pub This reaction mechanism involves a backside attack by the azide ion on the carbon atom bearing the chlorine atom. kau.edu.sa

The consequence of this backside attack is an inversion of the stereochemical configuration at the chiral center. kau.edu.sa Therefore, (R)-2-chlorobutane is converted to (S)-2-azidobutane. ubc.ca This transformation is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The ability to predictably generate a specific enantiomer of 2-azidobutane is significant, as chiral azides are valuable intermediates in the synthesis of chiral amines, heterocycles, and other nitrogen-containing compounds. dokumen.pubnih.gov

Reaction Scheme: Conversion of (R)-2-Chlorobutane to (S)-2-Azidobutane

ReactantReagentProductStereochemistry
(R)-2-ChlorobutaneSodium Azide (NaN₃)(S)-2-AzidobutaneInversion

Role in Asymmetric Synthesis of Complex Organic Molecules

The controlled stereochemistry of this compound makes it an essential starting material in the asymmetric synthesis of more complex organic molecules. guidechem.com Asymmetric synthesis aims to create a specific stereoisomer of a product, which is particularly crucial in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities.

By using this compound, chemists can introduce a defined stereocenter early in a synthetic sequence. This initial stereochemistry can then be carried through a series of reactions to influence the stereochemical outcome of subsequent steps, a concept known as "chiral pool synthesis." The chlorine atom in this compound is a good leaving group, allowing for its displacement by a wide variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, all while controlling the stereochemistry at that position. kau.edu.sawikipedia.org

Precursor in Stereocontrolled Organometallic Chemistry (e.g., 2-butylmagnesium chloride, 2-butyl lithium)

This compound is a key precursor for the preparation of stereochemically defined organometallic reagents, such as 2-butylmagnesium chloride (a Grignard reagent) and 2-butyllithium. guidechem.com These reagents are powerful carbon nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds.

The reaction of this compound with magnesium metal in an ether solvent yields 2-butylmagnesium chloride. guidechem.comwikipedia.orgchemsrc.com Similarly, reacting this compound with lithium metal produces 2-butyllithium. guidechem.comreddit.comchemsrc.com A critical aspect of these reactions is that they often proceed with retention of the stereochemical configuration of the starting alkyl halide. Therefore, using an enantiomerically enriched form of this compound allows for the synthesis of the corresponding enantiomerically enriched organometallic reagent.

These chiral organometallic reagents can then participate in reactions with electrophiles, such as aldehydes, ketones, and esters, to create new chiral centers with a predictable stereochemical outcome. The ability to generate and utilize these stereocontrolled organometallic reagents is a cornerstone of modern asymmetric synthesis, enabling the construction of complex, optically active molecules from simple, readily available chiral precursors like this compound. nih.gov

Formation of Chiral Organometallic Reagents from this compound

Starting MaterialReagentProduct
This compoundMagnesium (Mg)(-)-2-Butylmagnesium chloride
This compoundLithium (Li)(-)-2-Butyllithium

Environmental Behavior and Fate of Chloroalkanes with Chiral Centers

Biodegradation Pathways and Persistence in Aquatic Environments

The persistence of 2-chlorobutane (B165301) in aquatic environments is subject to some conflicting reports, with some sources suggesting persistence is unlikely, while others classify it as not readily biodegradable. thermofisher.comnipissingu.cafishersci.com For the related compound 1-chlorobutane (B31608), a study corresponding to OECD guideline 301C found 0% degradation over a 28-day period, supporting the classification of "not readily biodegradable". oecd.org

The dominant process for the removal of 2-chlorobutane from water is predicted to be volatilization rather than microbial degradation. epa.gov However, chemical hydrolysis does occur, with a predicted half-life of approximately 38 days for both 1- and 2-chlorobutane at 25°C and neutral pH. epa.gov

While microbial degradation is not the primary fate process in water, certain bacteria have demonstrated the capability to degrade chloroalkanes. epa.gov Studies on 1-chlorobutane have shown that bacteria such as Alcaligenes faecalis, Corynebacterium sp., Acinetobacter sp. strain GJ70, and Xanthobacter autotrophicus GJ10 can facilitate its oxidation, suggesting a potential for microbial degradation in soil and water. epa.gov Furthermore, the biodegradation of haloalkanes can be enhanced through genetically modified organisms, such as Pseudomonas putida biofilms. sigmaaldrich.cn

For chiral pollutants, biodegradation can be enantioselective, meaning microorganisms may preferentially degrade one enantiomer over the other. diva-portal.orgnih.gov This selectivity is dependent on various environmental factors and the specific microbial populations present. epa.govnih.gov For instance, studies on the dehalogenase activity of certain bacterial strains for 1-chlorobutane found optimal degradation at a pH between 8.4 and 9.0. ebi.ac.uk The biodegradation of chloroethenes, a related class of compounds, can occur when aerobic bacteria fortuitously oxidize them using monooxygenase or dioxygenase enzymes. oup.com

ParameterValueCompoundReference
Biodegradability (OECD 301C)0% in 28 days1-Chlorobutane oecd.org
Hydrolytic Half-life (25°C, neutral pH)~38 days2-Chlorobutane epa.gov
Primary Removal Process from WaterVolatilization2-Chlorobutane epa.gov

Photodegradation Mechanisms in Atmospheric and Aqueous Phases

In the atmosphere, short-chain chloroalkanes like 2-chlorobutane are primarily degraded through reactions with photochemically produced hydroxyl (OH) radicals. epa.gov The estimated atmospheric half-life for 2-chlorobutane reacting with these radicals is approximately 7 days. epa.gov More recent research has also explored the kinetics of degradation initiated by chlorine atoms, which contributes to understanding the atmospheric fate of 1-chlorobutane and 2-chlorobutane. sigmaaldrich.cnacs.orgx-mol.net

In the aqueous phase, photodegradation is not considered a significant fate process for these compounds. epa.gov The estimated half-life for the direct photolysis of 1-chlorobutane in water is 9.6 years, indicating that this is a very slow process. oecd.org While chloroalkanes can undergo dehydrochlorination (the loss of HCl) when exposed to UV radiation, this pathway is not a major contributor to their degradation in aquatic environments compared to other processes like volatilization and hydrolysis. epa.govbilkent.edu.tr

Environmental CompartmentDegradation MechanismEstimated Half-lifeCompoundReference
AtmosphereReaction with OH radicals7 days2-Chlorobutane epa.gov
Aqueous PhaseDirect Photolysis9.6 years1-Chlorobutane oecd.org

Mobility and Distribution in Environmental Compartments

Due to its high volatility, 2-chlorobutane is expected to be mobile in the environment. nipissingu.cafishersci.com Its distribution across different environmental compartments is governed by its physical and chemical properties.

Air: Once in the atmosphere, 2-chlorobutane is subject to photodegradation. epa.gov While small amounts may be removed from the atmosphere through wet deposition, the compound is likely to re-enter the atmosphere via volatilization. epa.gov

Water: The primary removal mechanism from water is volatilization. epa.gov The estimated volatilization half-life for 2-chlorobutane from a model river (1 m deep, flowing at 1 m/sec, with a wind speed of 3 m/sec) is 2.9 hours. epa.gov Adsorption to suspended solids and sediments is not anticipated to be a significant process. epa.gov

Soil: In moist soil environments, 2-chlorobutane is susceptible to both chemical hydrolysis, with a half-life of about 38 days, and volatilization. epa.gov Significant adsorption to soil particles is not expected to be a major fate process. epa.gov For other ionizable compounds, soil sorption is known to be influenced by factors like pH and organic matter content, with electrostatic interactions playing a key role for cationic substances. ecetoc.org

Property / ProcessValue / DescriptionCompoundReference
MobilityLikely mobile due to volatility2-Chlorobutane nipissingu.cafishersci.com
Volatilization Half-life (from model river)2.9 hours2-Chlorobutane epa.gov
Adsorption to Sediment/SoilNot expected to be significant2-Chlorobutane epa.gov
log Pow (Octanol-Water Partition Coefficient)2.722-Chlorobutane thermofisher.comchemicalbook.in
Water SolubilityNot miscible / slightly soluble2-Chlorobutane ebi.ac.ukwikipedia.org

Bioaccumulation Potential in Ecological Systems

Although direct bioaccumulation of 2-chlorobutane is low, it is important to note that many chiral persistent organic pollutants (POPs) are known to bioaccumulate, and their enantiomeric composition can be altered at different levels of the food chain. diva-portal.org This enantioselective bioprocessing is species-specific and highlights the complexity of assessing the environmental risk of chiral compounds. diva-portal.org

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (-)-2-chlorobutane be experimentally determined?

  • Methodological Answer : Enantiomeric purity is typically assessed using polarimetry. The specific rotation [α]D[α]_D of the compound is measured and compared to literature values. For this compound, the levorotatory isomer rotates plane-polarized light counterclockwise. Quantification requires calibration with standards and correction for solvent effects. Chiral chromatography (e.g., using β-cyclodextrin columns) or 19F^{19}\text{F}-NMR with chiral shift reagents can resolve enantiomers .

Q. What synthetic routes are optimal for this compound in laboratory settings?

  • Methodological Answer : The most common method involves stereospecific chlorination of (S)-2-butanol using thionyl chloride (SOCl2_2) or phosphorus trichloride (PCl3_3) under anhydrous conditions. Kinetic resolution during nucleophilic substitution ensures retention of configuration. Reaction progress is monitored via GC-MS, and purification is achieved through fractional distillation (bp 68–70°C) .

Q. What spectroscopic techniques confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies C-Cl stretching vibrations (~550–850 cm1^{-1}) and CH3_3/CH2_2 bending modes.
  • 13C^{13}\text{C}-NMR : Distinguishes chiral centers (C2 carbon at ~70 ppm) and adjacent carbons.
  • Optical Rotatory Dispersion (ORD) : Validates chirality by correlating optical activity with wavelength .

Advanced Research Questions

Q. How do solvent polarity and temperature influence stereochemical outcomes in this compound reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN_N2 mechanisms, preserving stereochemistry. Elevated temperatures favor racemization due to increased kinetic energy disrupting chiral centers. Controlled studies using variable-temperature 1H^{1}\text{H}-NMR or circular dichroism (CD) quantify these effects .

Q. What advanced analytical methods resolve discrepancies in this compound reaction kinetics data?

  • Methodological Answer : Conflicting kinetic data (e.g., rate constants) may arise from impurities or competing mechanisms. Solutions include:

  • Isotopic Labeling : 36Cl^{36}\text{Cl} tracing to track substitution pathways.
  • Computational Modeling : Density Functional Theory (DFT) simulations to compare activation energies of proposed pathways.
  • Time-Resolved Spectrophotometry : Monitors intermediate species in real-time .

Q. What safety protocols mitigate risks associated with this compound’s toxicity?

  • Methodological Answer :

  • Handling : Use fume hoods, impermeable gloves (e.g., nitrile), and explosion-proof equipment (due to flash point -15°C).
  • Toxicity Mitigation : EPA guidelines note insufficient chronic toxicity data; adopt ALARA (As Low As Reasonably Achievable) exposure limits. Emergency protocols include activated charcoal for ingestion and tetrachloroethylene-free fire suppression .

Data Interpretation and Experimental Design

Q. How can researchers address contradictory results in this compound’s refractive index measurements?

  • Methodological Answer : Discrepancies may stem from sample hydration or instrument calibration. Standardize measurements using anhydrous samples and reference solvents (e.g., cyclohexane). Validate via collaborative trials using multiple refractometers. Root Mean Square Deviation (RMSD) analysis identifies systematic errors .

Q. What strategies optimize this compound’s use as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer : Design experiments to test enantioselectivity in Grignard or aldol reactions. Key variables:

  • Molar Ratios : Optimize stoichiometry to minimize racemization.
  • Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance diastereomeric excess.
  • HPLC Analysis : Quantify enantiomer ratios post-reaction .

Comparative Analysis Table

Analytical Technique Application Detection Limit Key Reference
PolarimetryEnantiomeric purity0.01° rotation
Chiral GC-MSSeparation of enantiomers0.1 ppm
DFT SimulationsReaction pathway validationN/A
Time-Resolved UV-VisKinetic intermediate detection1 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.